Trifluoperazine dimaleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

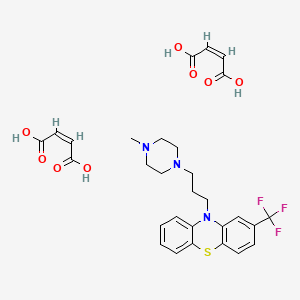

Trifluoperazine dimaleate, also known as this compound, is a useful research compound. Its molecular formula is C29H32F3N3O8S and its molecular weight is 639.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the antiviral potential of trifluoperazine. Research indicates that trifluoperazine can inhibit viral replication, particularly for viruses like vesicular stomatitis virus and herpes simplex virus type 1. The mechanism involves the activation of the PERK-eIF2α pathway, which plays a crucial role in the cellular stress response and protein synthesis regulation . This discovery opens avenues for using trifluoperazine as an antiviral agent, especially in cases where traditional antiviral therapies are ineffective.

Cancer Research

Trifluoperazine has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting calcium homeostasis and inhibiting calmodulin-dependent processes . The compound's ability to modulate intracellular calcium levels suggests potential applications in treating certain types of tumors.

Treatment of Schizophrenia

Trifluoperazine remains a standard treatment option for schizophrenia. Clinical trials demonstrate its effectiveness in improving overall clinical status compared to placebo, although it may lead to more side effects than some other antipsychotics . The following table summarizes key findings from clinical studies:

| Study Type | Participants | Outcome Measure | Findings |

|---|---|---|---|

| Randomized Trial | 686 | Clinical Global State | Significant improvement with trifluoperazine (RR 4.61) |

| Meta-Analysis | Various | Relapse Rates | Fewer relapses compared to placebo (RR 0.34) |

| Longitudinal Study | 417 | Side Effects | Higher incidence of extrapyramidal symptoms |

Management of Anxiety Disorders

While not first-line therapy, trifluoperazine is sometimes used for generalized anxiety disorder . Its efficacy in this context is less clear, with mixed evidence regarding its benefit-risk ratio . However, it may provide relief for patients who do not respond to other treatments.

Tardive Dyskinesia Induction

A notable case reported tardive dyskinesia (TD) following low-dose trifluoperazine administration in a patient treated for generalized anxiety disorder. Symptoms emerged after three months but resolved within six months after discontinuation . This case underscores the need for careful monitoring when prescribing trifluoperazine due to its potential side effects.

Transdermal Delivery Systems

Recent innovations include the development of transdermal delivery systems for trifluoperazine, aiming to enhance bioavailability and minimize side effects associated with oral administration. These systems could provide more consistent drug levels and improve patient compliance .

Análisis De Reacciones Químicas

Photochemical Reactivity and Reactive Oxygen Species (ROS) Generation

Trifluoperazine dimaleate demonstrates significant photochemical activity under light exposure, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide (O2−). This property is critical for understanding its photosafety profile:

| Parameter | Trifluoperazine | Threshold Value | Significance |

|---|---|---|---|

| Singlet oxygen (ΔA440nm×103) | 25 | 25 | Exceeds threshold for photoreactivity |

| Superoxide (ΔA560nm×103) | 20 | 20 | Meets threshold for photoreactivity |

-

Mechanism : Upon irradiation, trifluoperazine acts as a triplet photosensitizer, transferring energy to molecular oxygen to form 1O2, which can oxidize lipids, proteins, and DNA .

-

Comparative Reactivity : Among phenothiazines, fluorinated derivatives like trifluoperazine exhibit higher ROS-generating capacity (FP ≑ TF ≫ TD > others) .

Acid-Base Reactions and Salt Formation

This compound is synthesized via acid-base neutralization between trifluoperazine base and maleic acid:

Trifluoperazine C21H24F3N3S +2Maleic acid C4H4O4)→Trifluoperazine dimaleate C29H32F3N3O8S

Key Structural Features :

-

Counterion Role : Maleate ions enhance solubility and stability via ionic interactions with the protonated piperazine nitrogen of trifluoperazine .

-

Molecular Weight : 639.64 g/mol, with a 2:1 stoichiometric ratio of maleate to trifluoperazine .

Stability and Decomposition

While explicit decomposition pathways are not fully detailed in literature, photodegradation is inferred from its photoreactivity:

-

Light Sensitivity : Storage in light-protected containers is recommended to prevent ROS-mediated degradation .

-

Thermal Stability : Limited data exist, but phenothiazines generally degrade at elevated temperatures, forming sulfoxides or cleavage products .

Interactions with Biological Molecules

Though not a direct chemical reaction, this compound’s bioactivity involves:

Propiedades

Número CAS |

605-75-4 |

|---|---|

Fórmula molecular |

C29H32F3N3O8S |

Peso molecular |

639.6 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |

InChI |

InChI=1S/C21H24F3N3S.2C4H4O4/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Clave InChI |

WTMXVVQBBRYSLL-SPIKMXEPSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Sinónimos |

trifluoperazine dimaleate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.